molecular formula C10H22Cl2N2O B1401076 (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride CAS No. 412356-24-2

(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride

Cat. No. B1401076
M. Wt: 257.2 g/mol
InChI Key: LGEMJEFZCXOGLZ-UHFFFAOYSA-N
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Description

“(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride” is a chemical compound with the CAS Number: 412356-24-2 . It has a molecular weight of 257.2 and its linear formula is C10H22Cl2N2O .


Molecular Structure Analysis

The molecular structure of “(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride” is based on its linear formula, C10H22Cl2N2O . For a detailed structural analysis, one would need to refer to spectral data or crystallographic studies, which are not provided in the search results.


Physical And Chemical Properties Analysis

“(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride has been studied for its potential as a neurokinin-1 (NK-1) receptor antagonist. This role is significant in medical research due to the involvement of NK-1 receptors in various physiological and pathological processes, including pain, depression, and emesis (vomiting). A study highlighted an orally active, water-soluble NK-1 receptor antagonist suitable for both intravenous and oral clinical administration, which is relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Chemical Properties and Synthesis

The chemical properties and synthesis of morpholine-based compounds, including (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride, have been widely researched. These studies focus on understanding the structural and functional aspects of morpholine and its derivatives, which are crucial in developing therapeutic compounds. One such study emphasized the importance of morpholine in the synthesis of potent drugs due to its feasible physicochemical properties (Rupak, Vulichi & Suman, 2016).

Synthesis and Stereochemistry

The synthesis and stereochemistry of morpholine derivatives, including (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride, are important areas of research. These studies contribute to the development of novel synthetic methods and the understanding of stereochemical properties, which are essential in drug design and development. An example of such research is the synthesis and stereochemical analysis of 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, providing insights into the synthetic potential of morpholine derivatives (Katritzky et al., 1994).

Pharmacological Applications

The pharmacological applications of morpholine derivatives, including (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride, are diverse and significant. Research in this area explores the potential use of these compounds in treating various medical conditions, such as pain, inflammation, bacterial and fungal infections, and more. A study on the synthesis and pharmacological evaluation of Schiff bases of 4-(2-aminophenyl)-morpholines highlights the analgesic, anti-inflammatory, and antimicrobial activities of these compounds (Panneerselvam et al., 2009).

Combustion Chemistry

The role of morpholine in combustion chemistry is another area of research. Studies in this field aim to understand the combustion process and emissions of morpholine-based compounds, which can have applications in industrial processes. A study on the combustion chemistry of morpholine, a secondary amine, under laminar, premixed low-pressure conditions provides insights into the stable and radical intermediates and products of the combustion process (Lucassen et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEMJEFZCXOGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride

CAS RN

412356-24-2
Record name rac-(1r,4r)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-[4-(morpholin-4-yl)cyclohexyl]carbamate (1.0 g, 3.52 mmol, 1.00 equiv) in methanol (5 mL) was added concentrated hydrochloric acid (1.5 mL) at 0° C. The resulting solution was stirred overnight at room temperature. To this mixture was slowly added ether (50 mL). The precipitates were collected by filtration and dried in an oven to give 4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride (500 mg, 55%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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